molecular formula C7H8F2N2 B13219855 6-(Difluoromethyl)-N-methylpyridin-3-amine

6-(Difluoromethyl)-N-methylpyridin-3-amine

Cat. No.: B13219855
M. Wt: 158.15 g/mol
InChI Key: RJAYZEYGYRCTQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-N-methylpyridin-3-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the radical difluoromethylation of pyridines, which can be achieved using difluoromethylborates as the source of the difluoromethyl radical. This process often requires the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the reactive difluoromethyl radical .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes can be optimized for efficiency and yield by employing continuous flow reactors and advanced catalytic systems. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, where X is oxygen, nitrogen, or sulfur .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Difluoromethyl)-N-methylpyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups like alcohols and thiols.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-N-methylpyridin-3-amine
  • 6-(Fluoromethyl)-N-methylpyridin-3-amine
  • 6-(Chloromethyl)-N-methylpyridin-3-amine

Uniqueness

Compared to its analogs, 6-(Difluoromethyl)-N-methylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

6-(difluoromethyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C7H8F2N2/c1-10-5-2-3-6(7(8)9)11-4-5/h2-4,7,10H,1H3

InChI Key

RJAYZEYGYRCTQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1)C(F)F

Origin of Product

United States

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